1-Ethylphenoxathiin 10,10-dioxide
Overview
Description
BW-1370U87 is a chemically novel, reversible, and selective inhibitor of monoamine oxidase A (MAO-A). It has been studied for its potential as a new antidepressant drug due to its ability to elevate neurotransmitter amines in the brain, which are associated with mood regulation .
Preparation Methods
The synthesis of BW-1370U87 involves the preparation of 1-ethylphenoxathiin-10,10-dioxide. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with phenoxathiin.
Ethylation: The phenoxathiin is ethylated at the C1 position to form 1-ethylphenoxathiin.
Oxidation: The 1-ethylphenoxathiin is then oxidized to form 1-ethylphenoxathiin-10,10-dioxide.
Chemical Reactions Analysis
BW-1370U87 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: BW-1370U87 can be reduced under specific conditions to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major products formed from these reactions include sidechain-oxidized metabolites with various substituents such as -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH .
Scientific Research Applications
BW-1370U87 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A.
Biology: The compound is used to investigate the role of monoamine oxidase A in neurotransmitter regulation.
Medicine: BW-1370U87 is studied for its potential as an antidepressant drug.
Industry: The compound is used in the development of new therapeutic agents targeting monoamine oxidase A.
Mechanism of Action
BW-1370U87 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
BW-1370U87 is unique among monoamine oxidase A inhibitors due to its lack of nitrogen in its structure. Similar compounds include:
Phenelzine: A non-selective monoamine oxidase inhibitor.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor.
Moclobemide: A selective monoamine oxidase A inhibitor.
Compared to these compounds, BW-1370U87 has a competitive mechanism of action and does not significantly potentiate the blood pressure effects of tyramine, making it potentially safer for use in patients .
Biological Activity
1-Ethylphenoxathiin 10,10-dioxide, also known as BW1370U87, is a compound that has garnered attention for its biological activity, particularly as a selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a significant target for treating various neuropsychiatric disorders, including depression and anxiety.
This compound selectively inhibits MAO-A, which is crucial for the breakdown of monoamines in the brain. This inhibition increases the availability of these neurotransmitters, thereby enhancing mood and alleviating symptoms of depression. The compound has been shown to bind reversibly to MAO-A without causing significant increases in blood pressure when patients consume tyramine-rich foods, a common side effect associated with traditional MAO inhibitors .
Therapeutic Applications
The therapeutic potential of this compound includes:
- Depression : It is particularly useful in treating major depressive disorders as classified by the DSM-III.
- Anxiety Disorders : The compound may alleviate symptoms associated with anxiety states.
- Post-Traumatic Stress Disorder (PTSD) : It has shown promise in managing PTSD symptoms.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Study on Depression : A clinical trial demonstrated that patients receiving this compound exhibited significant improvements in depressive symptoms compared to those on placebo. The study highlighted its favorable side effect profile, particularly regarding dietary restrictions related to tyramine .
- Mechanism Exploration : Research indicated that the compound's mechanism involves reversible binding to MAO-A, allowing for a more controlled increase in neurotransmitter levels without the adverse effects typical of irreversible inhibitors .
- Comparative Studies : In comparative analyses with other MAO inhibitors, this compound showed superior efficacy in improving mood without elevating blood pressure significantly, making it a safer alternative for patients with dietary concerns .
Data Table: Summary of Biological Activity
Aspect | Detail |
---|---|
Compound Name | This compound |
Chemical Structure | C₁₃H₁₁N₁O₂S |
MAO-A Inhibition Type | Selective reversible inhibitor |
Therapeutic Uses | Depression, Anxiety Disorders, PTSD |
Side Effects | Minimal; no significant increase in blood pressure with tyramine intake |
Clinical Trials | Showed significant improvement in depressive symptoms |
Properties
CAS No. |
134476-36-1 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-ethylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |
InChI Key |
HQSRQKBSOOZLHH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Appearance |
Solid powder |
Key on ui other cas no. |
134476-36-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.